3-Amino-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione hydrochloride
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Overview
Description
3-Amino-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione hydrochloride is a complex organic compound with the molecular formula C7H14ClNO2S. This compound is notable for its unique bicyclic structure, which includes a sulfur atom and an amino group, making it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione hydrochloride typically involves multiple steps:
Formation of the Bicyclic Core: The initial step often involves the construction of the bicyclic core through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the Sulfur Atom: The sulfur atom is introduced via a thiolation reaction, where a sulfur-containing reagent is used to incorporate the sulfur atom into the bicyclic core.
Amination: The amino group is introduced through an amination reaction, typically using ammonia or an amine under specific conditions.
Oxidation: The final step involves the oxidation of the sulfur atom to form the sulfone group, resulting in the formation of the 8,8-dione structure.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Amino-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and processes. The sulfur atom and amino group play crucial roles in these interactions, often participating in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione hydrochloride: Similar in structure but with an aminomethyl group instead of an amino group.
8lambda6-Thiabicyclo[3.2.1]octane-8,8-dione: Lacks the amino group, making it less versatile in certain reactions.
Uniqueness
3-Amino-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione hydrochloride is unique due to its combination of a bicyclic structure, a sulfur atom, and an amino group. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for a wide range of applications in research and industry .
Properties
IUPAC Name |
8,8-dioxo-8λ6-thiabicyclo[3.2.1]octan-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c8-5-3-6-1-2-7(4-5)11(6,9)10;/h5-7H,1-4,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKUBKHWJSLOTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1S2(=O)=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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